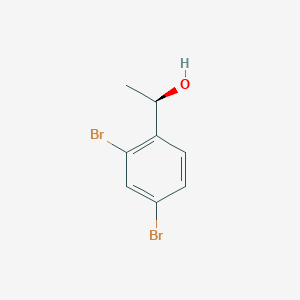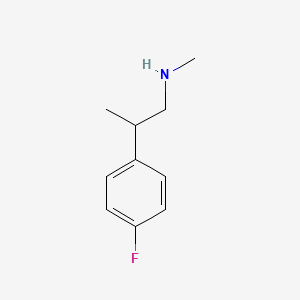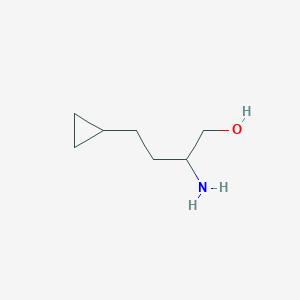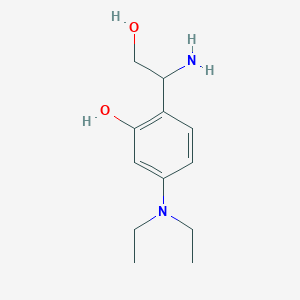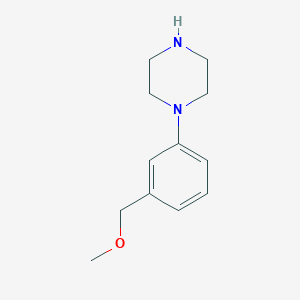
1-(3-(Methoxymethyl)phenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Methoxymethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to a piperazine moiety. It is used primarily in research and forensic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methoxymethyl)phenyl)piperazine typically involves the reaction of 3-(methoxymethyl)benzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(3-(Methoxymethyl)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding a simpler piperazine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products include 3-(formyl)phenylpiperazine or 3-(carboxyl)phenylpiperazine.
Reduction: The major product is 3-phenylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学的研究の応用
1-(3-(Methoxymethyl)phenyl)piperazine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving receptor binding and neurotransmitter activity due to its structural similarity to biologically active piperazines.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-(Methoxymethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various physiological processes, including mood regulation and cognitive function.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the methoxymethyl group, resulting in different chemical properties and biological activity.
1-(4-Methoxyphenyl)piperazine: The methoxy group is positioned differently on the phenyl ring, leading to variations in reactivity and receptor binding affinity.
1-(3-(Trifluoromethyl)phenyl)piperazine: Contains a trifluoromethyl group instead of a methoxymethyl group, significantly altering its chemical and biological properties.
Uniqueness
1-(3-(Methoxymethyl)phenyl)piperazine is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This structural feature can enhance its solubility and ability to cross biological membranes, making it a valuable compound in research and potential therapeutic applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-[3-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-10-11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 |
InChIキー |
AWNWKCOFCHPGJC-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)
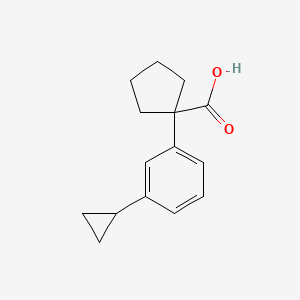


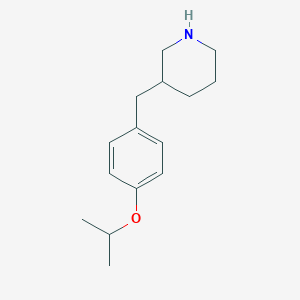
![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)
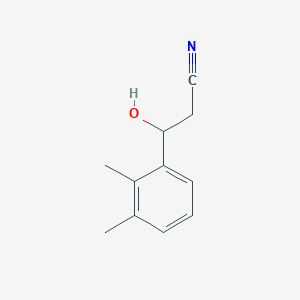
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
